- Preparation of amino pyrimidine compounds for inhibiting protein tyrosine kinase activity, World Intellectual Property Organization, , ,
Cas no 923595-49-7 (6-Chloro-3-iodoimidazo[1,2-B]pyridazine)
923595-49-7 structure
Product Name:6-Chloro-3-iodoimidazo[1,2-B]pyridazine
CAS番号:923595-49-7
MF:C6H3ClIN3
メガワット:279.465591669083
MDL:MFCD11044749
CID:820472
PubChem ID:53249897
Update Time:2024-10-26
6-Chloro-3-iodoimidazo[1,2-B]pyridazine 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-3-iodoimidazo[1,2-b]pyridazine
- 6-Chloro-3-iodoimidazo[1,2-a]pyridazine
- 6-chloro-3-iodo-Imidazo[1,2-b]pyridazine
- 6-Chloro-3-iodoimidazo[1,2b]pyridazine
- Imidazo[1,2-b]pyridazine, 6-chloro-3-iodo-
- IWHCPHZAMFSDFM-UHFFFAOYSA-N
- BCP07796
- 5602AC
- SB15408
- AM807810
- 6-chloranyl-3-iodanyl-imidazo[1,2-b]pyridazine
- A844208
- 6-Chloro-3-iodoimidazo[1,2-b]pyridazine (ACI)
- YLB59549
- DTXSID40693117
- SY110201
- MFCD11044749
- Z1269213261
- EN300-215662
- J-518549
- CS-W004254
- SCHEMBL2943467
- DB-029261
- 923595-49-7
- AKOS015950464
- 6-Chloro-3-iodoimidazo[1,2-B]pyridazine
-
- MDL: MFCD11044749
- インチ: 1S/C6H3ClIN3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H
- InChIKey: IWHCPHZAMFSDFM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2N(C(=CN=2)I)N=1
計算された属性
- せいみつぶんしりょう: 278.90600
- どういたいしつりょう: 278.90602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 2.34
- PSA: 30.19000
- LogP: 1.98730
6-Chloro-3-iodoimidazo[1,2-B]pyridazine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関コード:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
6-Chloro-3-iodoimidazo[1,2-B]pyridazine 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-100mg |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 100mg |
174CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-250mg |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 250mg |
392CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-1g |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 1g |
535.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-5g |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 5g |
2661CNY | 2021-05-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304980-250mg |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | ≥96% | 250mg |
¥207.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304980-5g |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | ≥96% | 5g |
¥1447.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304980-1g |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | ≥96% | 1g |
¥461.90 | 2023-09-03 | |
| Alichem | A029194003-1g |
6-Chloro-3-iodoimidazo[1,2-b]pyridazine |
923595-49-7 | 96% | 1g |
$204.00 | 2023-08-31 | |
| Alichem | A029194003-5g |
6-Chloro-3-iodoimidazo[1,2-b]pyridazine |
923595-49-7 | 96% | 5g |
$625.40 | 2023-08-31 | |
| Alichem | A029194003-25g |
6-Chloro-3-iodoimidazo[1,2-b]pyridazine |
923595-49-7 | 96% | 25g |
$2023.70 | 2023-08-31 |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Methanol ; overnight, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Chloroform ; overnight, rt
リファレンス
- Preparation of imidazopyridine compounds as mixed lineage kinase inhibitors, United States, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Acetonitrile ; 2 h, rt
リファレンス
- Intermolecular C-H silylation of unactivated arenes, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate , Zincate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium magnesium … Solvents: Tetrahydrofuran ; 20 min, -20 °C
1.2 Reagents: Iodine ; rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Iodine ; rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Reliable Functionalization of 5,6-Fused Bicyclic N-Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics, Chemistry - A European Journal, 2022, 28(33),
合成方法 5
はんのうじょうけん
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ; 36 h, rt
リファレンス
- Nitrogen bicyclic compounds as inhibitors for SCYL1 and GRK5 and their preparation, European Patent Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 8 h, 60 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
リファレンス
- Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants, Bioorganic & Medicinal Chemistry Letters, 2023, 89,
合成方法 7
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide ; rt
リファレンス
- Process for preparation of 3-iodo-6-chloro-imidazo[1,2-b]pyridazine, China, , ,
合成方法 8
はんのうじょうけん
リファレンス
- Preparation of 6-aminoimidazo[1,2-b]pyridazines as kinase inhibitors, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 48 h, 23 °C
リファレンス
- Heterocycle derivatives as inhibitors of LIN28, methods of use and preparation, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 4 d, rt
リファレンス
- Medicinal Chemistry Optimization of Antiplasmodial Imidazopyridazine Hits from High Throughput Screening of a SoftFocus Kinase Library: Part 1, Journal of Medicinal Chemistry, 2014, 57(6), 2789-2798
合成方法 11
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Methanol ; overnight, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
- Process for preparation of amino pyrimidine compound for inhibiting protein tyrosine kinase activity, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 3 h, rt → 90 °C; 90 °C → 40 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
リファレンス
- Synthesis of 3-Iodo-6-chloroimidazo[1,2-b]pyridazine, Huaxue Shiji, 2020, 42(12), 1492-1496
合成方法 13
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Acetonitrile ; 2 h, rt
リファレンス
- Iridium-Catalyzed Silylation of Aryl C-H Bonds, Journal of the American Chemical Society, 2015, 137(2), 592-595
合成方法 14
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; rt → 60 °C; 10 h, 60 °C
リファレンス
- Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases, World Intellectual Property Organization, , ,
合成方法 15
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 15 h, 90 °C
1.2 Reagents: Water ; 1 h
1.2 Reagents: Water ; 1 h
リファレンス
- Discovery of potent, selective, and brain-penetrant 1H-pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as anaplastic lymphoma kinase (ALK) inhibitors, Journal of Medicinal Chemistry, 2019, 62(10), 4915-4935
合成方法 16
はんのうじょうけん
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 12 h, rt
リファレンス
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors, European Journal of Medicinal Chemistry, 2023, 247,
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Raw materials
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Preparation Products
6-Chloro-3-iodoimidazo[1,2-B]pyridazine サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:923595-49-7)6-Chloro-3-iodoimidazo[1,2-B]pyridazine
注文番号:A844208
在庫ステータス:in Stock
はかる:10g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:02
価格 ($):268.0
Email:sales@amadischem.com
6-Chloro-3-iodoimidazo[1,2-B]pyridazine 関連文献
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
923595-49-7 (6-Chloro-3-iodoimidazo[1,2-B]pyridazine) 関連製品
- 2097358-10-4(6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine)
- 1263425-59-7(8-Bromo-6-chloro-3-iodoimidazo1,2-bpyridazine)
- 1233690-88-4(3-iodoimidazo[1,2-b]pyridazine)
- 1383481-13-7(7-chloro-3-iodo-imidazo[1,2-b]pyridazine)
- 923595-60-2(Imidazo[1,2-b]pyridazine, 6-chloro-3-iodo-8-methyl-)
- 1208069-55-9(6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:923595-49-7)6-Chloro-3-iodoimidazo[1,2-B]pyridazine
清らかである:99%
はかる:10g
価格 ($):268.0